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molecular formula C10H7NO2S B1308212 4-Phenylthiazole-2-carboxylic acid CAS No. 59020-44-9

4-Phenylthiazole-2-carboxylic acid

Cat. No. B1308212
M. Wt: 205.23 g/mol
InChI Key: ORSGNNVYFOPYKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07714126B2

Procedure details

4-Phenyl-thiazole-2-carboxylic acid ethyl ester, commercially available from Pharma Core, (1.0 g, 4.28 mmol) in a mixture solution of tetrahydrofuran, methanol and water (3:1:1, 10 mL) was treated with lithium hydroxide monohydride (514 mg, 12.8 mmol) at room temperature for three hours. After the reaction was complete, solvent was evaporated. To the residue, water was added, and pH of the resulting solution was adjusted to ˜1-2 by addition of dilute hydrochloride acid (1N). The white precipitation was collected by centrifugation and further washed with water to give 4-phenyl-thiazole-2-carboxylic acid (473 mg, 54%). LCMS calcd for C10H7NO2S (m/e) 205, obsd 206 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydride
Quantity
514 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[S:7][CH:8]=[C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[N:10]=1)=[O:5])C.O1CCCC1.CO.[H-].[OH-].[Li+]>O>[C:11]1([C:9]2[N:10]=[C:6]([C:4]([OH:5])=[O:3])[S:7][CH:8]=2)[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1SC=C(N1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
lithium hydroxide monohydride
Quantity
514 mg
Type
reactant
Smiles
[H-].[OH-].[Li+]
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
solvent was evaporated
ADDITION
Type
ADDITION
Details
To the residue, water was added
ADDITION
Type
ADDITION
Details
pH of the resulting solution was adjusted to ˜1-2 by addition of dilute hydrochloride acid (1N)
CUSTOM
Type
CUSTOM
Details
The white precipitation
CUSTOM
Type
CUSTOM
Details
was collected by centrifugation
WASH
Type
WASH
Details
further washed with water

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1N=C(SC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 473 mg
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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